

An In-depth Technical Guide to 1-Iodoctane: Discovery, Synthesis, and Properties

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Compound of Interest

Compound Name: **1-Iodoctane**

Cat. No.: **B127717**

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Introduction

1-Iodoctane, also known as n-octyl iodide, is a primary alkyl halide that serves as a valuable building block and intermediate in organic synthesis. Its utility lies in the reactivity of the carbon-iodine bond, which allows for the introduction of the octyl group into a wide range of molecules through various nucleophilic substitution and coupling reactions. This technical guide provides a comprehensive overview of the historical context of its synthesis, detailed experimental protocols for its preparation, and a summary of its key physicochemical and spectroscopic properties.

Discovery and History

While the specific first synthesis of **1-iodooctane** is not prominently documented as a singular discovery, its preparation falls within the broader historical development of methods for creating alkyl iodides in the 19th century. The systematic synthesis of haloalkanes began to flourish with the growing understanding of organic chemistry and the structure of alkanes. Early methods for the formation of carbon-halogen bonds, particularly the conversion of alcohols to alkyl halides, laid the groundwork for the synthesis of compounds like **1-iodooctane**.

Key historical developments relevant to the synthesis of **1-iodooctane** include:

- Early Methods (19th Century): The reaction of alcohols with phosphorus and iodine was an early and common method for the preparation of alkyl iodides. This approach, while effective, often involved harsh reagents.
- The Finkelstein Reaction: A pivotal development in the synthesis of alkyl iodides was the halide exchange reaction reported by Hans Finkelstein. This SN2 reaction involves treating an alkyl chloride or bromide with a solution of sodium iodide in acetone. The precipitation of the less soluble sodium chloride or bromide from the acetone solvent drives the equilibrium towards the formation of the alkyl iodide, making it a highly efficient and widely used method for preparing iodoalkanes, including **1-iodooctane**.

Physicochemical and Spectroscopic Data

Accurate characterization of **1-iodooctane** is essential for its use in research and development. The following tables summarize its key physical, chemical, and spectroscopic properties.

Table 1: Physical and Chemical Properties of 1-iodooctane

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₇ I	[1][2]
Molecular Weight	240.13 g/mol	[1][2]
CAS Number	629-27-6	[1][2]
Appearance	Colorless to light yellow liquid	
Boiling Point	225-226 °C	[1]
Melting Point	-46 °C	[1]
Density	1.33 g/mL at 25 °C	[1]
Refractive Index (n ²⁰ /D)	1.4878	[1]

Table 2: Spectroscopic Data for 1-iodooctane

Spectroscopic Technique	Key Features and Observations
¹ H NMR	Spectrum available, showing characteristic peaks for the octyl chain protons.
¹³ C NMR	Spectrum available.
Infrared (IR) Spectroscopy	Spectrum available, showing characteristic C-H and C-I stretching and bending vibrations.
Mass Spectrometry (MS)	Mass spectrum available, showing the molecular ion peak and characteristic fragmentation pattern.

Experimental Protocols for Synthesis

The following are detailed protocols for the laboratory-scale synthesis of **1-iodooctane** using two common and reliable methods.

Synthesis of 1-Iodoctane from 1-Bromoocetane (Finkelstein Reaction)

This protocol describes the synthesis of **1-iodooctane** via a halide exchange reaction with sodium iodide in acetone.

Materials:

- 1-Bromoocetane
- Sodium iodide (NaI), anhydrous
- Acetone, anhydrous
- Diethyl ether
- Saturated aqueous sodium thiosulfate solution
- Brine (saturated aqueous sodium chloride solution)

- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator, distillation apparatus

Procedure:

- In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add sodium iodide (1.5 equivalents relative to 1-bromooctane) and anhydrous acetone.
- Stir the mixture to dissolve the sodium iodide.
- Add 1-bromooctane (1.0 equivalent) to the flask.
- Heat the reaction mixture to reflux and maintain for 4-6 hours. The formation of a white precipitate (sodium bromide) will be observed.
- After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature.
- Filter the mixture to remove the precipitated sodium bromide and wash the solid with a small amount of diethyl ether.
- Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to remove most of the acetone.
- To the residue, add diethyl ether and transfer the solution to a separatory funnel.
- Wash the organic layer with saturated aqueous sodium thiosulfate solution to remove any residual iodine, followed by a wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain crude **1-iodooctane**.
- Purify the crude product by vacuum distillation to yield pure **1-iodooctane**.

Synthesis of 1-Iodoctane from 1-Octanol

This protocol details the synthesis of **1-iodooctane** from 1-octanol using red phosphorus and iodine.

Materials:

- 1-Octanol
- Red phosphorus
- Iodine (I_2)
- Diethyl ether
- 10% aqueous sodium carbonate solution
- Saturated aqueous sodium thiosulfate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous calcium chloride ($CaCl_2$)
- Round-bottom flask, dropping funnel, reflux condenser, separatory funnel, distillation apparatus

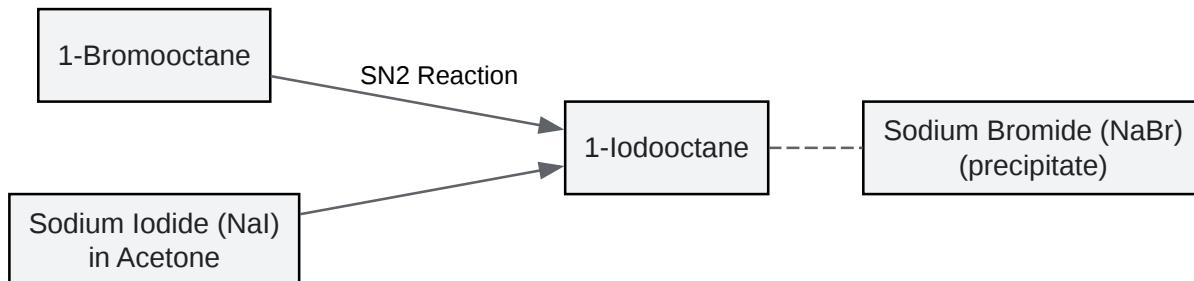
Procedure:

- In a round-bottom flask equipped with a dropping funnel, reflux condenser, and a magnetic stir bar, place red phosphorus (0.5 equivalents relative to 1-octanol) and 1-octanol (1.0 equivalent).
- In the dropping funnel, place iodine (1.1 equivalents relative to 1-octanol).
- Slowly add the iodine crystals in portions to the stirred mixture of 1-octanol and red phosphorus. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.

- After the addition is complete, heat the mixture to reflux for 1-2 hours to complete the reaction.
- Cool the reaction mixture and decant the liquid into a separatory funnel containing ice-water.
- Extract the aqueous layer with diethyl ether.
- Combine the organic layers and wash sequentially with 10% aqueous sodium carbonate solution, saturated aqueous sodium thiosulfate solution, and brine.
- Dry the organic layer over anhydrous calcium chloride.
- Filter to remove the drying agent and concentrate the filtrate under reduced pressure.
- Purify the crude product by vacuum distillation to yield pure **1-iodooctane**.

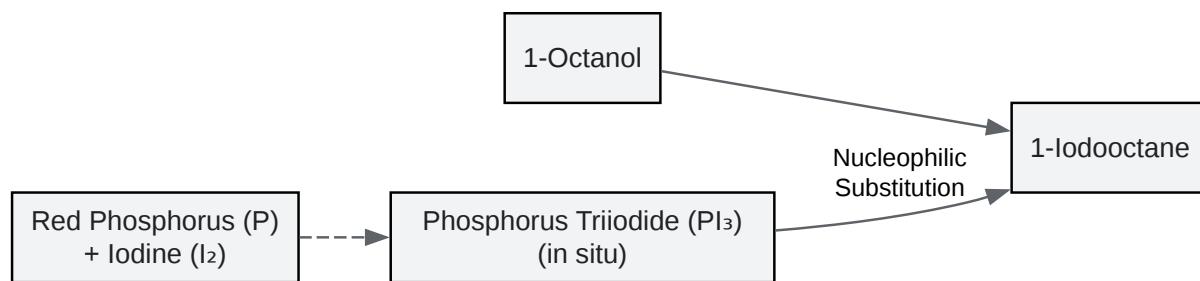
Reaction Pathways and Workflows

The following diagrams illustrate the key synthetic pathways and a general experimental workflow for the preparation and purification of **1-iodooctane**.



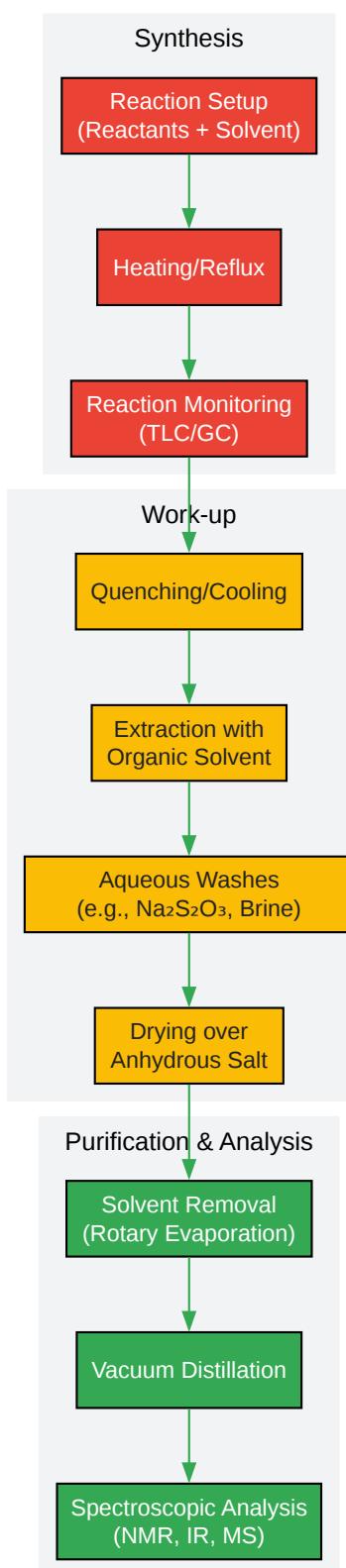
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Caption: The Finkelstein reaction for the synthesis of **1-iodooctane**.



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Caption: Synthesis of **1-iodooctane** from 1-octanol.

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Caption: General experimental workflow for **1-iodooctane** synthesis.

Conclusion

1-Iodoctane is a versatile and important chemical intermediate with a rich history rooted in the foundational principles of organic synthesis. The methods for its preparation are well-established, reliable, and accessible for laboratory-scale synthesis. A thorough understanding of its properties and the detailed protocols for its synthesis, as outlined in this guide, is crucial for its effective application in research, particularly in the fields of medicinal chemistry and materials science. The provided data and methodologies serve as a valuable resource for scientists and professionals engaged in the development of novel chemical entities.

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